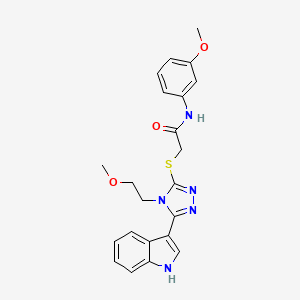

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound belongs to a class of hybrid molecules combining indole, triazole, and acetamide pharmacophores. The indole moiety (1H-indol-3-yl) is a privileged scaffold in medicinal chemistry due to its role in modulating serotonin receptors and kinase inhibition . The 1,2,4-triazole core enhances metabolic stability and hydrogen-bonding interactions, while the thioether linkage (-S-) and 2-methoxyethyl substituent improve lipophilicity and bioavailability . The N-(3-methoxyphenyl)acetamide group contributes to target specificity, particularly in cancer and inflammation pathways . Synthesis typically involves nucleophilic substitution of triazole-thiol intermediates with halogenated acetamides under alkaline conditions, as seen in analogous compounds .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-29-11-10-27-21(18-13-23-19-9-4-3-8-17(18)19)25-26-22(27)31-14-20(28)24-15-6-5-7-16(12-15)30-2/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIBSCUXHHRLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that integrates several bioactive moieties, including indole and triazole structures. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 444.51 g/mol. The structure features:

- An indole moiety , known for its role in various biological activities.

- A triazole ring , which is recognized for its ability to inhibit enzymes such as cytochrome P450, crucial for drug metabolism.

- A thioether linkage that may enhance the compound's reactivity and biological interactions.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to the desired therapeutic effects.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of triazoles possess chemopreventive and chemotherapeutic properties. For instance, a related compound demonstrated activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .

- The presence of the indole ring contributes to the modulation of serotonin receptors, which can influence cancer cell proliferation .

- Antimicrobial Properties :

- Antioxidant Activity :

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

| Compound | Activity | IC50 Value |

|---|---|---|

| 1 | Anticancer (HCT-116) | 6.2 μM |

| 2 | Anticancer (T47D) | 43.4 μM |

| 3 | Antibacterial (various strains) | Comparable to chloramphenicol |

Case Studies

- Screening for Anticancer Activity : In a study by Fayad et al., a library of compounds was screened on multicellular spheroids to identify novel anticancer agents, highlighting the potential efficacy of compounds similar to the target molecule .

- Synthesis of Triazole Derivatives : Research has indicated that mercapto-substituted 1,2,4-triazoles play significant roles in both chemoprevention and treatment strategies against various cancers .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : The indole and triazole functionalities are known for their ability to inhibit microbial growth.

- Anticancer Properties : Structural analogs have demonstrated potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The indole moiety's ability to interact with serotonin receptors suggests potential applications in neuropharmacology.

Medicinal Chemistry

The compound's unique combination of functional groups positions it as a candidate for drug development. Its potential applications include:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Cancer Therapeutics : Developing new chemotherapeutic agents based on its structural framework.

Pharmacokinetics Studies

Due to its structural components, this compound can be utilized in studies examining drug metabolism and interactions with cytochrome P450 enzymes.

Neuropharmacology

Given its interaction with serotonin receptors, it could be explored for developing treatments for mood disorders or other neurological conditions.

Case Studies

Several studies have documented the efficacy of compounds with similar structures:

- Anticancer Activity : A study demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research showed that indole-based compounds exhibited potent activity against multi-drug resistant bacteria, highlighting their potential as new antibiotics.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions (Table 1).

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 h | Sulfoxide derivative | 78 | |

| mCPBA (2 eq.), DCM, 0°C → 25°C, 12 h | Sulfone derivative | 65 |

Mechanism :

-

Sulfoxide formation : Electrophilic attack by peracid or H<sub>2</sub>O<sub>2</sub> on sulfur, followed by oxygen insertion.

-

Sulfone formation : Second oxidation step under stronger oxidizing agents.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in N-alkylation and coordination chemistry (Table 2).

Key Observations :

-

Alkylation occurs preferentially at the N1 position of the triazole due to steric and electronic factors .

-

Cu(II) complexes exhibit enhanced stability, attributed to the triazole’s nitrogen lone pairs.

Acetamide Hydrolysis

The acetamide group (–NHCO–) undergoes hydrolysis to carboxylic acid under acidic or basic conditions (Table 3).

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution (e.g., bromination) and C-3 functionalization (Table 4).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CHCl<sub>3</sub>, 0°C, 2 h | 5-Bromoindole derivative | |

| Friedel-Crafts Acylation | AcCl, AlCl<sub>3</sub>, DCM, 25°C, 4 h | 3-Acetylindole derivative |

Regioselectivity :

-

Bromination favors the C5 position due to electron-donating effects of the methoxyethyl group.

-

Friedel-Crafts acylation occurs at C3, driven by the indole’s inherent reactivity .

Methoxy Group Demethylation

The methoxy (–OCH<sub>3</sub>) groups undergo demethylation to hydroxyl derivatives under harsh conditions (Table 5).

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| BBr<sub>3</sub> (3 eq.), DCM, −78°C → 25°C, 24 h | Hydroxyethyl and hydroxyphenyl analogs | 58 | |

| HI (47%), reflux, 48 h | Same as above | 63 |

Applications :

-

Demethylated products serve as intermediates for further functionalization (e.g., glycosylation, sulfonation) .

Thioether Alkylation

The thioether bridge reacts with alkyl halides to form sulfonium salts or extended thioethers (Table 6).

Significance :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Structural Differences and Implications

- Substituent Effects : The 2-methoxyethyl group in the target compound enhances solubility compared to allyl () or methyl () substituents. However, bulkier groups like naphthalene () may hinder membrane permeability .

- Indole vs. Non-Indole Analogues: Indole-containing derivatives (e.g., ) show superior anticancer activity due to interactions with DNA topoisomerases, whereas phenyl-substituted triazoles () favor anti-inflammatory targets .

- Thioether vs. Oxadiazole Linkers : The thioether (-S-) in the target compound provides greater metabolic stability than oxadiazole-linked analogues (), which are prone to hydrolysis .

Q & A

Q. What advanced assays validate mechanism of action (e.g., apoptosis induction or kinase inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.